2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid
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Overview
Description
2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid is an organic compound with a complex structure that includes a tert-butylphenoxy group, an acetylamino group, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid typically involves the acylation of 4-tert-butylphenol with acetyl chloride, followed by the reaction with 4-chlorobenzoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or phenols.
Scientific Research Applications
2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenoxyacetic acid
- 4-tert-Butylphenoxyacetyl chloride
- 4-tert-Butylphenoxybutanoic acid
Uniqueness
2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylphenoxy group enhances its lipophilicity, while the acetylamino and chlorobenzoic acid moieties contribute to its potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C19H20ClNO4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,3)12-4-7-14(8-5-12)25-11-17(22)21-16-10-13(20)6-9-15(16)18(23)24/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
ZEWUBIZMADSXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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